REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][CH2:11][C:12]1[N:20]([CH3:21])[C:15]2=[N:16][CH:17]=[CH:18][CH:19]=[C:14]2[N:13]=1)C1C=CC=CC=1.C(O)=O>CO.[OH-].[OH-].[Pd+2]>[CH3:21][N:20]1[C:15]2=[N:16][CH:17]=[CH:18][CH:19]=[C:14]2[N:13]=[C:12]1[CH2:11][CH2:10][CH2:9][OH:8] |f:3.4.5|
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Name
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2-[3-(benzyloxy)propyl]-3-methyl-3H-imidazo[4,5-b]pyridine
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Quantity
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1.8 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OCCCC1=NC=2C(=NC=CC2)N1C
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Name
|
|
Quantity
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8.45 mL
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Type
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reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
84.5 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
2.35 g
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Type
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catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 6 hr
|
Duration
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6 h
|
Type
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FILTRATION
|
Details
|
the catalyst was filtered off
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Type
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CONCENTRATION
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Details
|
The obtained filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was purified by NH silica gel column chromatography (ethyl acetate/hexane)
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Name
|
|
Type
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product
|
Smiles
|
CN1C(=NC=2C1=NC=CC2)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |